Oxyskyrin

Descripción

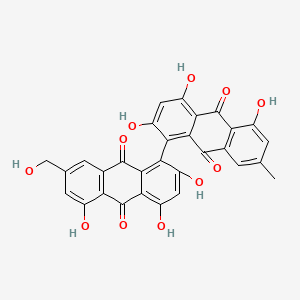

Oxyskyrin is a dimeric anthraquinone derivative produced by endophytic fungi such as Penicillium pinophilum, Talaromyces spp., and Talaromyces wortmannii. It belongs to the anthraquinone class of secondary metabolites, characterized by two anthraquinone moieties linked via a C–C bond . Structurally, this compound differs from its monomeric counterparts (e.g., emodin) by the presence of additional hydroxyl groups and dimerization, which enhances its redox activity and bioactivity . This compound has been isolated from diverse fungal sources, including Aloe vera-associated T. wortmannii and marine sponge-derived Talaromyces strains, highlighting its ecological versatility .

Propiedades

Número CAS |

23310-12-5 |

|---|---|

Fórmula molecular |

C30H18O11 |

Peso molecular |

554.5 g/mol |

Nombre IUPAC |

2,4,5-trihydroxy-7-methyl-1-[2,4,5-trihydroxy-7-(hydroxymethyl)-9,10-dioxoanthracen-1-yl]anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O11/c1-9-2-11-19(13(32)3-9)29(40)23-17(36)6-15(34)21(25(23)27(11)38)22-16(35)7-18(37)24-26(22)28(39)12-4-10(8-31)5-14(33)20(12)30(24)41/h2-7,31-37H,8H2,1H3 |

Clave InChI |

BTHHWOXILLICEL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |

SMILES canónico |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison

Oxyskyrin shares structural similarities with skyrin, dicatenarin, and rugulosins but differs in hydroxylation patterns and dimerization sites. Key structural and functional distinctions include:

Key Observations :

- Hydroxylation and Bioactivity: The phenolic hydroxyl groups in this compound enhance its oxidative stress-inducing capacity, critical for apoptosis in cancer cells . However, skyrin and dicatenarin exhibit superior anticancer potency due to optimized redox-active moieties .

- Antibacterial Activity: While this compound is rarely directly tested, skyrin and rugulosins show marked activity against Gram-positive pathogens like MRSA and S. aureus .

Cytotoxic and Anticancer Activity

- This compound : Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: ~30–50 µg/mL) but is less potent than skyrin and dicatenarin in pancreatic cancer models .

- Skyrin : Exhibits IC₅₀ values of 27 µg/mL against MIA PaCa-2 cells, linked to ROS generation and mitochondrial pathway activation .

- Dicatenarin : The most potent compound in its class (IC₅₀: 12 µg/mL), likely due to methoxy groups enhancing membrane permeability .

Metabolic Production and Yield

This compound is produced in lower quantities compared to skyrin and other anthraquinones. For example, Penicillium silybi yields 0.05 µg/g of this compound versus 0.15 µg/g of skyrin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.